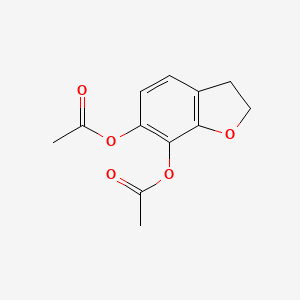

2,3-Dihydrobenzofuran-6,7-diol diacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68123-32-0 |

|---|---|

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(7-acetyloxy-2,3-dihydro-1-benzofuran-6-yl) acetate |

InChI |

InChI=1S/C12H12O5/c1-7(13)16-10-4-3-9-5-6-15-11(9)12(10)17-8(2)14/h3-4H,5-6H2,1-2H3 |

InChI Key |

CQKXMCFHRBEEAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C2=C(CCO2)C=C1)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydrobenzofuran 6,7 Diol Diacetate and Analogues

Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core in Academic Contexts

The synthesis of the 2,3-dihydrobenzofuran ring system has been a subject of extensive research, leading to the development of numerous elegant and efficient strategies. These methods can be broadly categorized into several approaches, including intramolecular cyclization of appropriately substituted phenols, cycloaddition reactions, and transition metal-catalyzed processes. The choice of strategy often depends on the desired substitution pattern on both the aromatic and the dihydrofuran rings.

A prevalent approach involves the intramolecular cyclization of ortho-alkenyl phenols. This can be achieved through various means, such as acid catalysis, radical cyclization, or transition metal-mediated hydroalkoxylation. Another significant strategy relies on the [4+1] cycloaddition of ortho-quinone methides with various one-carbon components. Furthermore, the dearomatization of benzofurans offers a direct route to the corresponding dihydrobenzofurans.

For the specific synthesis of 6,7-disubstituted 2,3-dihydrobenzofurans, such as the precursor to 2,3-dihydrobenzofuran-6,7-diol diacetate, starting materials derived from catechol (1,2-dihydroxybenzene) or its protected analogues are often employed. The key challenge lies in achieving regioselective cyclization to form the desired five-membered oxygen-containing ring.

Transition Metal-Catalyzed Cyclization and Annulation Approaches

Transition metal catalysis has emerged as a powerful tool for the construction of the 2,3-dihydrobenzofuran core, offering high efficiency, selectivity, and functional group tolerance. nih.gov A variety of metals, including rhodium, copper, nickel, palladium, and iridium, have been successfully employed in these transformations. These catalytic systems often enable novel bond formations and reaction pathways that are not accessible through traditional methods.

Rhodium catalysts have proven to be highly versatile in the synthesis of 2,3-dihydrobenzofurans. One notable approach involves the intramolecular C-H insertion of α-imino rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles, which provides access to 2,3-disubstituted dihydrobenzofurans in good to excellent yields. nih.gov This method allows for the one-pot synthesis of these valuable scaffolds.

Another powerful rhodium-catalyzed strategy is the C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes. This redox-neutral [3+2] annulation demonstrates good chemoselectivity and substrate compatibility. organic-chemistry.org Furthermore, rhodium-catalyzed cascade reactions, such as the coupling of N-phenoxyacetamides with propargyl carbonates, have been developed to yield 3-alkylidene dihydrobenzofuran derivatives through a C-H functionalization/cyclization sequence. acs.org

Sequential C-H functionalization reactions, combining a rhodium-catalyzed enantioselective intermolecular C-H insertion with a subsequent palladium-catalyzed C-H activation/C-O cyclization, have been utilized for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| Rhodium(II) octanoate | 4-(2-(Benzyloxy)phenyl)-1-tosyl-1H-1,2,3-triazole | 2,3-Disubstituted dihydrobenzofuran | 51-95 | nih.gov |

| [RhCp*Cl2]2 | N-Phenoxyacetamide and 1,3-diene | Substituted dihydrobenzofuran | High | organic-chemistry.org |

| [Rh(III)] catalyst | N-Phenoxyacetamide and propargyl carbonate | 3-Alkylidene dihydrobenzofuran | Good to excellent | acs.org |

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of 2,3-dihydrobenzofurans. Copper-catalyzed intramolecular C-O bond formation is a common strategy. For instance, the intramolecular reaction of aryl pinacol (B44631) boronic esters has been shown to be an efficient method for the synthesis of chiral dihydrobenzofuran-3-ols. nih.gov

Furthermore, copper-catalyzed C-H functionalization has been explored for the synthesis of various heterocycles. rsc.org While direct applications to 6,7-dihydroxy-2,3-dihydrobenzofuran (B1629221) are not extensively documented, the principles of copper-catalyzed C-H activation could potentially be applied to appropriately substituted precursors. For example, the copper/BOX complex-catalyzed reaction of 2-imino-substituted phenols with aryl diazoacetates yields enantiomerically enriched 2,3-dihydrobenzofurans. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| Copper(I) chloride/QuinoxP* | Aryl pinacol boronic ester | Chiral dihydrobenzofuran-3-ol | 56-79 | nih.gov |

| Copper/BOX complex | 2-Imino-substituted phenol (B47542) and aryl diazoacetate | Enantioenriched dihydrobenzofuran | 31-98 | nih.gov |

Nickel catalysis has gained prominence in cross-coupling and cyclization reactions due to the metal's earth abundance and unique reactivity. Nickel-catalyzed methods have been successfully applied to the synthesis of the 2,3-dihydrobenzofuran skeleton. For example, chiral 2,3-dihydrobenzofurans can be synthesized from ortho-substituted aryl halides using nickel catalysts. nih.gov

A notable application of nickel catalysis is the carbonylative synthesis of 2,3-dihydrobenzofurans from ortho-substituted aryl iodides and alkyl halides. rsc.org This method utilizes molybdenum hexacarbonyl as a carbon monoxide source. Additionally, nickel-catalyzed cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents provides a route to 2-alkylated benzofurans, which can be precursors to dihydrobenzofurans. organic-chemistry.org

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| Ni(acac)2/dtbbpy | o-Substituted aryl iodide and alkyl halide | Carbonyl-containing dihydrobenzofuran | 38-87 | rsc.org |

| NiCl2(PPh3)(IPr) | 2-Methylsulfanylbenzofuran and alkyl Grignard reagent | 2-Alkylbenzofuran | up to 99 | organic-chemistry.org |

Palladium catalysis is arguably the most extensively studied and widely applied transition metal-based methodology for the construction of 2,3-dihydrobenzofurans. A vast array of palladium-catalyzed reactions have been developed, including intramolecular cyclizations, C-H activation/functionalization, and cascade reactions.

One common strategy involves the intramolecular cyclization of ortho-allylphenols. Palladium-catalyzed Wacker-type oxidative cyclizations are a classic example. More recently, palladium-catalyzed C-H activation has become a powerful tool. For instance, the palladium-catalyzed C-H activation of phenols followed by cyclization with alkenes can afford dihydrobenzofurans. rsc.orgacs.org

A sequential approach combining a rhodium-catalyzed C-H insertion with a palladium-catalyzed C-H activation/C-O cyclization has been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov Furthermore, palladium-catalyzed cascade reactions of alkenyl ethers with alkynyl oxime ethers have been developed for the construction of poly-heterocyclic scaffolds containing the dihydrobenzofuran motif.

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| Pd(OAc)2 | 2-Hydroxystyrene and iodobenzene | 2-Arylbenzofuran (precursor) | Good | rsc.org |

| Pd(0)/Pd(II) | Phenol and alkene | Substituted dibenzofuran | Good | acs.org |

| PdCl2 or Pd(OAc)2 | Alkyne-substituted compounds | Dihydrobenzofuran | Moderate to good | nih.gov |

Iridium catalysis has emerged as a valuable tool for C-H activation and functionalization, and these methods have been extended to the synthesis of 2,3-dihydrobenzofurans. A key strategy involves the iridium-catalyzed intramolecular cycloaddition of a C-H bond of an ortho-alkyl ether to a C-C double bond. nih.gov

Furthermore, iridium-catalyzed C-H borylation of arenes, including benzofurans, provides a versatile handle for further functionalization. bohrium.comillinois.edu This approach could be strategically employed to introduce functionality at the 6- and 7-positions of a pre-formed dihydrobenzofuran ring, which could then be converted to the desired diol diacetate. While direct cyclization to form the 6,7-dihydroxy pattern is less reported, the functionalization of the aromatic ring of the dihydrobenzofuran scaffold is a viable alternative.

| Catalyst System | Starting Materials | Product Type | Reference |

| [Ir(cod)Cl]2/ligand | o-Methyl ether with a pendant alkene | 2,3-Dihydrobenzofuran | nih.gov |

| Ir catalyst | Benzofuran (B130515) and B2pin2 | Borylated benzofuran | bohrium.comillinois.edu |

Transition Metal-Free Protocols for Dihydrobenzofuran Synthesis

In response to growing environmental concerns and the need for more sustainable chemical processes, transition-metal-free synthetic methods have gained considerable traction. nih.gov These approaches often utilize readily available, less toxic catalysts and reagents, providing powerful alternatives to traditional metal-catalyzed reactions. nih.govnih.gov

Brønsted acids are effective catalysts for various organic transformations, including the synthesis of 2,3-dihydrobenzofurans. nih.govacs.org They function by activating electrophilic centers, thereby facilitating nucleophilic addition reactions that are crucial for ring formation. nih.gov A notable example involves the use of polyphosphoric acid (PPA) to mediate the synthesis of 2,3-dihydrobenzofuran derivatives. nih.gov Another powerful Brønsted acid, trifluoromethanesulfonic acid (TfOH), has been employed in the metal-free catalytic [4+1] annulation of p-quinone methides with α-aryl diazoacetates to produce 2,3-dihydrobenzofurans featuring a quaternary carbon center. nih.gov

Furthermore, Brønsted acids can catalyze the reduction of benzofurans to yield the corresponding 2,3-dihydrobenzofurans. nih.govacs.org This method provides a direct pathway to the saturated heterocyclic core from its aromatic counterpart using silanes as the reducing agent. acs.org The choice of acid strength and solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is critical to prevent polymerization side reactions and control the degree of reduction. acs.org

| Catalyst | Reactants | Product Type | Ref. |

| Polyphosphoric acid (PPA) | Varies | 2,3-dihydrobenzofuran derivatives | nih.gov |

| Trifluoromethanesulfonic acid (TfOH) | p-quinone methides, α-aryl diazoacetates | 2,3-dihydrobenzofurans with quaternary center | nih.gov |

| Trifluoroacetic acid (TFA) | Benzofuran, Silane | 2,3-dihydrobenzofuran | nih.govacs.org |

Organocatalysis has emerged as a robust platform for the asymmetric synthesis of complex molecules, including chiral 2,3-dihydrobenzofurans. researchgate.netnih.gov These catalysts, which are small organic molecules, offer mild reaction conditions and high stereoselectivity.

One prominent strategy involves an asymmetric cascade reaction employing a chiral thiourea (B124793) catalyst. This reaction proceeds through a Michael addition followed by an oxa-substitution of ortho-hydroxy chalcone (B49325) derivatives with in-situ generated pyridinium (B92312) ylides to construct trans-2,3-dihydrobenzofurans. researchgate.net Similarly, proline derivatives have been utilized in one-pot organocatalytic approaches to synthesize optically active trans-2,3-disubstituted-2,3-dihydrobenzofurans via a Friedel-Crafts-type reaction. nih.govthieme-connect.com This method allows for the creation of three contiguous stereogenic centers with high diastereo- and enantioselectivity. thieme-connect.com

Chiral phosphines have also been used as organocatalysts in formal [4+1] cyclization reactions between ortho-hydroxy-para-quinone methides and functionalized allenoates, yielding chiral 2,3-dihydrobenzofurans in good yields and high enantioselectivities. thieme-connect.com

| Catalyst Type | Reaction | Key Features | Ref. |

| Chiral Thiourea | Michael addition/oxa-substitution | Asymmetric cascade, ambient temperature | researchgate.net |

| Proline Derivative | Friedel-Crafts reaction | One-pot, three contiguous stereocenters, high diastereo- and enantioselectivity | nih.govthieme-connect.com |

| Chiral Phosphine | [4+1] Cyclization | High enantioselectivity for functionalized dihydrobenzofurans | thieme-connect.com |

The synthesis of 2,3-dihydrobenzofurans can also be achieved under base-induced or even catalyst-free conditions, aligning with the principles of green chemistry. nih.gov Base-induced methods often involve the generation of a key intermediate that subsequently undergoes cyclization. For instance, the reaction of phenolic Mannich bases with pyridinium ylides, induced by a base, proceeds through an o-quinone methide intermediate to afford 2,3-dihydrobenzofurans. cnr.it

Catalyst-free protocols have been developed that rely on the intrinsic reactivity of the starting materials under specific conditions. One such approach involves the reaction of substituted salicylaldehydes with sulfoxonium ylides in CH₂Cl₂, which provides dihydrobenzofurans in high yields without the need for a catalyst. nih.gov Another example is a [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base, which proceeds through a radical-mediated pathway. nih.gov

| Condition | Starting Materials | Mechanism Highlights | Ref. |

| Base-Induced | Phenolic Mannich bases, Pyridinium ylides | o-Quinone methide intermediate formation | cnr.it |

| Catalyst-Free | Substituted salicylaldehydes, Sulfoxonium ylides | Nucleophilic attack followed by proton transfer and dehydration | nih.gov |

| Base-Promoted | Unsaturated imines, Iodine-substituted phenols | Radical intermediate formation followed by cyclization | nih.gov |

Annulation and Cyclization Reactions Utilizing Diverse Starting Materials

Annulation and cyclization reactions are powerful strategies for constructing the dihydrobenzofuran ring system by forming multiple carbon-carbon and carbon-oxygen bonds in a single synthetic operation. These methods often utilize versatile starting materials and can be categorized by the type of cycloaddition employed.

The [3+2] annulation (or cycloaddition) reaction is a widely used method for synthesizing five-membered rings. In the context of dihydrobenzofuran synthesis, benzoquinones serve as effective three-atom components that react with two-atom olefin components. researchgate.net This approach has been successfully applied using various olefins, including styrenes, enol ethers, and allyl silanes, to produce a diverse range of functionalized 2,3-dihydrobenzofurans. researchgate.net

A particularly efficient variation is the one-pot oxidative coupling of hydroquinones with olefins. In this process, the hydroquinone (B1673460) is first oxidized in situ to the corresponding reactive benzoquinone, which then undergoes the [3+2] cycloaddition with the olefin. researchgate.net This can be achieved, for example, using an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a Lewis acid such as FeCl₃. researchgate.net

| Benzoquinone Source | Olefin Partner | Key Conditions | Product | Ref. |

| In situ from Hydroquinone | Styrenes, Enol ethers, Allyl silane | DDQ (oxidant), FeCl₃ (Lewis acid) | Functionalized 2,3-dihydrobenzofurans | researchgate.net |

| Substituted p-quinones | Diazo compounds | Visible light, Cs₂CO₃ | 2,3-disubstituted dihydrobenzofurans | nih.gov |

The [4+1] annulation strategy is a highly effective method for constructing the 2,3-dihydrobenzofuran skeleton, particularly through the use of reactive ortho-quinone methide (o-QM) or para-quinone methide (p-QM) intermediates. cnr.it These species act as four-atom synthons that react with a one-atom component. rsc.org

o-Quinone methides, often generated in situ from precursors like 2-(tosylalkyl)phenols or o-siloxybenzyl halides, are potent electrophiles. cnr.it They readily react with various nucleophilic one-atom synthons, such as sulfur ylides or ammonium (B1175870) ylides, to afford trans-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity. cnr.itrsc.orgnih.govrsc.org The development of asymmetric variants of this reaction, using chiral auxiliaries or catalysts, has enabled the synthesis of enantioenriched dihydrobenzofurans. nih.govresearchgate.net

The reactivity of the quinone methide can be tuned by substituents; for example, trifluoromethyl-substituted o-QMs are highly electrophilic and have been successfully trapped in [4+1] annulations with sulfur ylides. rsc.orgrsc.orgresearchgate.net Similarly, p-quinone methides react with sulfonium (B1226848) salts or diazoacetates in formal [4+1] annulations to yield diverse dihydrobenzofuran structures. nih.govrsc.org

| Quinone Methide Type | Annulation Partner | Conditions/Catalyst | Key Outcome | Ref. |

| ortho-Quinone Methide (in situ) | Sulfur Ylides | Base (e.g., DABCO) | High diastereoselectivity for CF₃-dihydrobenzofurans | rsc.orgrsc.org |

| ortho-Quinone Methide (in situ) | Ammonium Ylides | Base, Chiral leaving group | Highly enantio- and diastereoselective synthesis | nih.govresearchgate.net |

| ortho-Hydroxy-para-Quinone Methide | Allenoates | Chiral Phosphine (Organocatalyst) | Chiral functionalized dihydrobenzofurans | thieme-connect.com |

| para-Quinone Methide | α-Aryl Diazoacetates | TfOH (Brønsted Acid) | Dihydrobenzofurans with quaternary C center | nih.gov |

| para-Quinone Methide | Sulfonium Salts | Mild, base-free conditions | trans-disubstituted-2,3-dihydrobenzofurans | rsc.org |

Intramolecular Cyclizations of Ortho-Substituted Phenols

The construction of the 2,3-dihydrobenzofuran ring system is frequently accomplished through the intramolecular cyclization of suitably functionalized ortho-substituted phenols. This strategy is a cornerstone for building the core heterocyclic structure. ucl.ac.ukresearchgate.net Various transition-metal-catalyzed reactions have been developed to facilitate this key bond-forming step, offering high efficiency and control.

Palladium-catalyzed intramolecular cyclizations are a prominent method. For instance, the reaction of o-iodophenols with silylaryl triflates, followed by an in-situ Pd-catalyzed cyclization, provides an efficient route to dibenzofurans and can be adapted for dihydrobenzofuran synthesis. nih.gov Another powerful palladium-catalyzed approach is the intramolecular Fujiwara-Moritani reaction, a type of oxidative Heck cyclization, which has been successfully applied to generate functionalized benzofurans and dihydrobenzofurans. nih.gov Furthermore, a highly enantioselective Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes has been developed to furnish chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Iridium catalysis offers another effective pathway. The enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones can be achieved using a cationic iridium complex with a chiral bisphosphine ligand. rsc.org In this process, the ketone's carbonyl group acts as a directing group to facilitate the C-H activation required for cyclization, yielding chiral 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.org

The table below summarizes various intramolecular cyclization strategies.

| Catalyst System | Substrate Type | Reaction Type | Key Feature |

| Palladium (Pd) | o-Iodophenols | Cross-Coupling / Cyclization | One-pot synthesis from readily available materials. nih.gov |

| Palladium (Pd) | Phenols with alkene tether | Intramolecular Fujiwara-Moritani | Direct oxidative Heck cyclization. nih.gov |

| Iridium (Ir) | m-Allyloxyphenyl ketones | Intramolecular Hydroarylation | Carbonyl group directs C-H activation for high regioselectivity. rsc.org |

| Rhodium (Rh) | N-phenoxyacetamides | C-H Activation / Carbooxygenation | Redox-neutral [3 + 2] annulation with 1,3-dienes. organic-chemistry.org |

Specific Synthetic Routes to 2,3-Dihydrobenzofuran-6,7-diol and its Acetylation

Synthesizing 2,3-dihydrobenzofuran-6,7-diol and its corresponding diacetate requires a multi-step approach that first establishes the polyhydroxylated dihydrobenzofuran core, followed by controlled acetylation of the diol functionality.

The synthesis of polyhydroxylated dihydrobenzofurans often begins with appropriately substituted phenolic precursors. A notable route involves the use of a dihydroxyacetophenone derivative as the starting material. For example, the synthesis of 4-hydroxydihydrobenzofuran was achieved starting from 2',6'-dihydroxyacetophenone. lookchem.com This precursor was first converted to 4-hydroxybenzofuran-3-one. lookchem.com Subsequent reduction and cyclization steps yield the desired hydroxylated dihydrobenzofuran core. This general approach, starting with polyhydroxylated phenols or acetophenones, is critical for accessing precursors to compounds like 2,3-dihydrobenzofuran-6,7-diol. The strategic placement of hydroxyl groups on the initial aromatic ring dictates the final substitution pattern of the heterocyclic product.

Once the polyhydroxylated dihydrobenzofuran core is synthesized, the hydroxyl groups are converted to their acetate (B1210297) esters. This is typically achieved through standard acylation or acetylation procedures. The choice of the acylating agent can significantly influence reaction outcomes. While carboxylic anhydrides are commonly used, acyl chlorides present a viable alternative that can alter site selectivity in diol acylation. nih.gov The reaction can be catalyzed by nucleophilic catalysts to enhance the reaction rate and selectivity. nih.gov For a molecule with two adjacent hydroxyl groups, such as 2,3-dihydrobenzofuran-6,7-diol, direct diacetylation using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine) or an acid catalyst would yield the target diacetate.

Esterification is the direct reaction used to convert the diol into its diacetate form. This transformation is fundamental to the synthesis of the target compound. The process involves treating the diol with an acetyl source. A common laboratory method is the reaction with acetic anhydride, often with a catalytic amount of acid or a base like pyridine (B92270) or a tertiary amine, which also serves as a scavenger for the acetic acid byproduct. An alternative pathway involves using acetyl chloride, which is more reactive but generates hydrogen chloride, necessitating the use of a non-nucleophilic base to neutralize it. The synthesis of substituted dihydrobenzofurans has been demonstrated from diacetoxy precursors, such as 2,6-diacetoxy-2'-bromoacetophenone, indicating that the acetate groups can be introduced early in the synthetic sequence before the cyclization step. lookchem.com

Acyl migration is a significant intramolecular process that can occur during the synthesis of polyfunctionalized molecules, including dihydrobenzofurans. A compelling example is observed in the reduction of 2,6-diacetoxy-2'-bromoacetophenone with sodium borohydride (B1222165) (NaBH₄). lookchem.com This reaction does not directly yield the expected alcohol but instead leads to 3,4-diacetoxydihydrobenzofuran. lookchem.com This transformation is proposed to occur through a process involving acyl migration followed by cyclization. lookchem.com This demonstrates that an acyl group can translocate from a phenolic oxygen to an adjacent position, facilitating the subsequent ring-forming reaction. More recently, photochemical methods have also been shown to enable a formal 1,2-acyl transposition in C2-acylated dihydrobenzofurans, highlighting the mobility of acyl groups within this heterocyclic system under specific conditions. researchgate.net

Acylation and Acetylation Methodologies for Diol Functionalities.

Stereoselective and Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran scaffold contains stereocenters at the C2 and C3 positions, making the development of stereoselective and enantioselective synthetic methods a significant area of research. cnr.it A variety of catalytic asymmetric reactions have been devised to control the stereochemistry of these products.

Catalytic asymmetric [3+2] cycloaddition reactions are particularly effective. A binaphthalene-based chiral phosphoric acid has been used to catalyze the reaction of p-quinone monoimides with vinyl-substituted phenols and indoles, producing highly functionalized 2,3-dihydrobenzofurans with good to excellent stereoselectivities. nih.gov Similarly, a copper-catalyzed [3+2] cycloaddition between quinone esters and styrene (B11656) derivatives provides access to 2-aryl-2,3-dihydrobenzofuran scaffolds with up to 99% enantiomeric excess (ee). acs.org

Other transition metals are also widely employed. An enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans was developed using a palladium-catalyzed Heck-Matsuda reaction in the presence of chiral N,N ligands, achieving enantiomeric ratios up to 99:1. nih.gov As mentioned previously, iridium-catalyzed intramolecular hydroarylation is another powerful tool for creating chiral 3-substituted dihydrobenzofurans. rsc.org

Biocatalysis offers a green and highly selective alternative. Engineered myoglobin-based biocatalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofurans with greater than 99.9% diastereomeric and enantiomeric excess. rochester.edu

The table below highlights several enantioselective methods.

| Catalyst Type | Reaction | Key Features | Stereoselectivity |

| Chiral Phosphoric Acid | Asymmetric [3+2] Cycloaddition | Overcomes steric hindrance to react at hindered sites. nih.gov | Good to excellent |

| Copper/SPDO Ligand | [3+2] Cycloaddition | High yields and broad substrate tolerance. acs.org | Up to 99% ee |

| Palladium/Chiral N,N Ligand | Intramolecular Heck-Matsuda | One-pot synthesis of derivatives with quaternary stereocenters. nih.gov | Up to 99:1 er |

| Engineered Myoglobin | Biocatalytic Cyclopropanation | Utilizes engineered heme proteins for high precision. rochester.edu | >99.9% de and ee |

Chiral Catalyst Development for Asymmetric Synthesis

The enantioselective synthesis of 2,3-dihydrobenzofurans has been significantly advanced through the development of a diverse array of chiral catalysts. These catalysts guide the formation of stereocenters, leading to optically active products with high enantiomeric purity.

Key catalyst classes include:

Organocatalysts: Chiral phosphoric acids and bifunctional aminoboronic acids have proven effective. Chiral phosphoric acids, for instance, catalyze the asymmetric [3+2] cycloaddition of quinones with various olefins, such as ene- and thioene-carbamates, to yield 3-amino-2,3-dihydrobenzofurans with excellent enantioselectivities. researchgate.netnih.gov Similarly, the combination of an arylboronic acid with a chiral aminothiourea facilitates enantioselective intramolecular oxa-Michael reactions to produce the desired heterocycles in high yields and enantiomeric excesses (up to 96% ee). organic-chemistry.org A novel approach utilizes chiral aggregates of N-phosphonyl imines in a Group-Assisted Purification (GAP) synthesis to produce functionalized 2,3-dihydrobenzofurans. researchgate.net

Metal-Based Catalysts: A wide range of transition metals have been employed to catalyze the asymmetric construction of the dihydrobenzofuran ring.

Rhodium (Rh): Chiral Rh(III) complexes are used in C-H activation/[3+2] annulation reactions of N-phenoxyacetamides with 1,3-dienes, affording chiral dihydrobenzofurans in up to 98% ee. organic-chemistry.orgresearchgate.net

Palladium (Pd): Highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes provide a scalable route to chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Iridium (Ir): Cationic iridium complexes with chiral bisphosphine ligands, such as (R)-binap and Segphos, effectively catalyze the enantioselective intramolecular cyclization of m-allyloxyphenyl ketones to give 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp

Copper (Cu): Chiral Cu(I) complexes, for example with (S,Sp)-iPr-Phosferrox ligands, enable asymmetric dearomative 1,3-dipolar cycloadditions between 2-nitrobenzofurans and azomethine ylides to form complex fused hydrobenzofurans. nih.gov

Silver (Ag): Chiral Lewis acids based on AgI complexes can be used for the asymmetric condensation of 2,3-dihydrobenzoxasilepine with aromatic aldehydes, representing a key step in the asymmetric synthesis of pterocarpans which contain the dihydrobenzofuran core. lookchem.com

Chiral Auxiliaries and Leaving Groups: In some strategies, chirality is induced not by a catalyst in the traditional sense, but by a covalently bound chiral group. One such method involves a [4+1] annulation where an easily available Cinchona alkaloid is used as a chiral leaving group on an ammonium salt, resulting in a highly enantio- and diastereoselective synthesis. nih.gov

The table below summarizes various chiral catalysts and their performance in the synthesis of 2,3-dihydrobenzofuran analogues.

| Catalyst/System | Reaction Type | Substrates | Enantioselectivity (ee) | Ref |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Quinone monoimides & 3-vinylindoles | 96:4 er | researchgate.net |

| Rh(III)-Cp* Complex | C-H Activation/[3+2] Annulation | N-phenoxyacetamides & 1,3-dienes | up to 98% | researchgate.net |

| Cu(I)/(S,Sp)-iPr-Phosferrox | 1,3-Dipolar Cycloaddition | 2-nitrobenzofurans & azomethine ylides | — | nih.gov |

| Pd/TY-Phos | Heck/Tsuji-Trost Reaction | o-bromophenols & 1,3-dienes | Excellent | organic-chemistry.org |

| Iridium/(R)-difluorphos | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | 84% | nii.ac.jp |

| Cinchona Alkaloid | [4+1] Annulation (Chiral Leaving Group) | o-Quinone methides & ammonium ylides | >95:5 | nih.gov |

| Chiral Bifunctional Urea | [4+4] Annulation | Aurone-derived imine & ynone | up to 91% | nih.gov |

Diastereoselective and Enantioselective Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are powerful tools for constructing the 2,3-dihydrobenzofuran skeleton with precise control over stereochemistry.

[4+1] Annulation: This strategy involves the reaction of a four-atom component with a one-atom component to form a five-membered ring. A prominent example is the highly enantio- and diastereoselective reaction between in situ generated o-quinone methides (o-QMs) and ammonium ylides. nih.gov In this process, the use of a chiral leaving group on the ylide precursor directs the stereochemical outcome, leading predominantly to the trans-2,3-dihydrobenzofuran product with high diastereomeric and enantiomeric ratios. nih.gov This method is operationally simple and provides an efficient route to chiral dihydrobenzofurans. nih.gov Other [4+1] annulations have been developed using phosphorus(III) reagents to mediate the cycloaddition of o-QMs and 1,2-dicarbonyls. organic-chemistry.org

[3+2] Annulation/Cycloaddition: This is a common and versatile strategy where a three-atom component reacts with a two-atom component.

Organocatalyzed Reactions: Chiral phosphoric acids have been successfully used to catalyze the [3+2] annulation of tryptanthrine-derived ketimines and 2-naphthols. researchgate.net They also enable the formal cycloaddition of 1-styrylnaphthols with quinones to efficiently prepare trans-2,3-diarylbenzofurans with high diastereoselectivity (>20:1 dr) and enantioselectivity (99% ee). researchgate.net

Metal-Catalyzed Reactions: Rhodium(III) catalysis can achieve a C-H functionalization/[3+2] annulation of N-phenoxyacetamides with 1,3-dienes. researchgate.net A dearomative 1,3-dipolar cycloaddition, which is a type of [3+2] reaction, between 2-nitrobenzofurans and azomethine ylides is catalyzed by a chiral Cu(I) complex, yielding fused polycyclic systems with four contiguous stereocenters. nih.gov

The table below provides an overview of selected stereoselective annulation reactions.

| Annulation Type | Key Reactants | Catalyst/Promoter | Stereochemical Outcome | Ref |

| [4+1] Annulation | o-Quinone methides, Ammonium ylides | Chiral Leaving Group (Cinchona alkaloid) | High d.r. (>95:5), High e.r. | nih.gov |

| [4+1] Annulation | p-Quinone methides, Bromonitromethane | Metal-free | Functionalized products | rsc.org |

| [3+2] Cycloaddition | Quinones, Ene-carbamates | Chiral Phosphoric Acid | High d.r., High e.r. | researchgate.net |

| [3+2] Annulation | N-phenoxyacetamides, 1,3-dienes | Rhodium(III) Complex | High ee (up to 98%) | researchgate.net |

| 1,3-Dipolar Cycloaddition | 2-nitrobenzofurans, Azomethine ylides | Chiral Cu(I) Complex | Highly stereoselective | nih.gov |

Diversity-Oriented Synthesis (DOS) and Combinatorial Approaches for 2,3-Dihydrobenzofuran Libraries

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate collections (libraries) of structurally diverse small molecules, which is distinct from target-oriented synthesis that focuses on a single product. cam.ac.uk This approach is particularly valuable for exploring chemical space and discovering new bioactive compounds. cam.ac.uk The 2,3-dihydrobenzofuran scaffold is an excellent framework for the application of DOS principles.

Efficient synthetic protocols have been developed for the preparation of libraries based on the 3-carboxy-2-aryl-trans-2,3-dihydrobenzofuran scaffold. acs.orgnih.gov These methods utilize commercially available and structurally varied building blocks to introduce diversity into the final products. acs.org A typical strategy involves a multi-component reaction sequence starting from:

Salicylaldehydes

Aryl boronic acids or aryl halides

Primary or secondary amines

By systematically varying these building blocks, a library of 2,3-dihydrobenzofuran analogues with diverse substitution patterns and physicochemical properties can be generated. nih.govacs.org For example, statistical molecular design has been applied to select building blocks that ensure variation in properties like the calculated octanol/water partition coefficient (cLogP). acs.org The resulting libraries contain lead-like compounds that can be screened for biological activity. acs.orgnih.gov While many DOS approaches for this scaffold yield trans products, methods for accessing the corresponding cis-isomers, such as rhodium-catalyzed intramolecular C-H insertion of aryldiazoacetates, are also known, further expanding the accessible structural diversity. acs.orgacs.org

Molecular Basis of Biological Activity and Structure Mechanism Relationships

Investigation of Molecular Targets and Binding Interactions for 2,3-Dihydrobenzofuran (B1216630) Derivatives

Research has identified several key molecular targets for 2,3-dihydrobenzofuran derivatives, shedding light on their mechanisms of action at a molecular level.

Poly(ADP-ribose)polymerase-1 (PARP-1):

PARP-1 is a crucial enzyme involved in DNA repair and cell death pathways. thieme-connect.comnih.gov Its inhibition is a significant strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govmdpi.com 2,3-dihydrobenzofuran derivatives have emerged as a promising class of PARP-1 inhibitors. nih.gov

The inhibitory mechanism involves the 2,3-dihydrobenzofuran scaffold binding to the nicotinamide (B372718) binding pocket of the PARP-1 catalytic domain. This binding event prevents the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response. nih.govdrugtargetreview.com The trapping of PARP-1 on DNA by these inhibitors leads to the accumulation of DNA double-strand breaks during replication. nih.gov In cells with deficient homologous recombination repair, such as those with BRCA mutations, these lesions cannot be effectively repaired, leading to synthetic lethality and cell death. nih.govnih.gov

Structure-based drug design has led to the development of potent 2,3-dihydrobenzofuran-based PARP-1 inhibitors. For instance, novel substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated. nih.gov Modifications at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, such as the introduction of substituted benzylidene groups, have resulted in a significant enhancement of inhibitory potency. nih.gov X-ray crystal structures of inhibitors bound to PARP-1 have provided valuable insights into the key interactions driving their inhibitory activity, guiding further optimization. nih.gov

Tyrosinase:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Various natural and synthetic compounds, including derivatives of benzofuran (B130515), have been investigated as tyrosinase inhibitors. nih.govmdpi.comnih.gov

The inhibitory mechanism of 2,3-dihydrobenzofuran derivatives on tyrosinase often involves their ability to chelate the copper ions within the enzyme's active site. nih.gov The presence of hydroxyl groups on the benzofuran ring is often crucial for this activity. For example, dibenzofuranoside derivatives have been identified as tyrosinase inhibitors, with their efficacy linked to the substitution pattern on the aromatic ring. google.com Some derivatives act as competitive or non-competitive inhibitors, interfering with the binding of the natural substrate, L-tyrosine, to the enzyme. nih.gov

Table 1: Investigated Enzyme Inhibition by 2,3-Dihydrobenzofuran Derivatives

| Enzyme | Derivative Class | Key Findings |

| PARP-1 | 2,3-dihydrobenzofuran-7-carboxamides | Showed inhibitory activity, with a lead compound having an IC50 of 9.45 μM. nih.gov |

| 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamides | Modifications at the 2-position with substituted benzylidene groups significantly improved potency (IC50 values as low as 0.079 μM). nih.gov | |

| Tyrosinase | Dibenzofuranoside derivatives | Demonstrated tyrosinase inhibitory effects, useful for skin whitening applications. google.com |

| 2,3-dihydro-1H-inden-1-one chalcone-like derivatives | Identified as potent, reversible, and competitive inhibitors of the diphenolase activity of tyrosinase. nih.gov |

Peroxisome Proliferator-Activated Receptor alpha (PPARα):

PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. mdpi.commdpi.com PPARα, in particular, is a target for drugs used to treat dyslipidemia. mdpi.comwikipedia.org A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been designed and synthesized as highly potent and subtype-selective PPARα agonists. nih.govresearchgate.net

The agonistic mechanism involves the binding of the 2,3-dihydrobenzofuran derivative to the ligand-binding domain of PPARα. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid metabolism. mdpi.com These compounds have shown excellent cholesterol- and triglyceride-lowering activity in animal models. nih.govresearchgate.net

Cannabinoid Receptor 2 (CB2):

The endocannabinoid system, including the CB2 receptor, is involved in modulating inflammation and pain. nih.govnih.gov The CB2 receptor is primarily expressed in immune cells and is an attractive therapeutic target due to the lack of psychotropic effects associated with CB1 receptor modulation. nih.govmdpi.com A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB2 receptor agonists. nih.govscilit.com

The agonistic activity of these compounds at the CB2 receptor is initiated by their binding to the receptor, which is a G-protein coupled receptor (GPCR). nih.govwikipedia.org This binding triggers a signaling cascade within the cell, leading to the modulation of downstream effectors. nih.gov The interaction with the CB2 receptor is thought to involve hydrogen bonds, π-π stacking, and van der Waals interactions with key residues in the receptor's binding pocket. nih.gov

Table 2: Receptor Modulation by 2,3-Dihydrobenzofuran Derivatives

| Receptor | Activity | Derivative Class | Key Findings |

| PPARα | Agonist | 2,3-dihydrobenzofuran-2-carboxylic acids | Highly potent and subtype-selective agonists with significant hypolipidemic activity. nih.govresearchgate.net |

| CB2 | Agonist | N-alkyl-isatin acylhydrazone derivatives leading to 2,3-dihydro-1-benzofuran derivatives | Potent and selective agonists with potential for treating neuropathic pain. nih.govscilit.com |

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.

The nature and position of substituents on the 2,3-dihydrobenzofuran scaffold play a critical role in determining the compound's affinity and selectivity for its molecular target.

For PARP-1 inhibitors based on the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core, the introduction of substituted benzylidene groups at the 2-position was found to be highly beneficial for potency. nih.gov Specifically, derivatives with 3',4'-dihydroxybenzylidene substituents showed a significant improvement in inhibitory activity. nih.gov Further modifications with various heterocycles attached to the benzylidene moiety also led to a substantial increase in PARP-1 inhibition. nih.gov

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity, as stereoisomers can interact differently with chiral biological targets like enzymes and receptors. longdom.orgnih.govmdpi.com

For 2,3-dihydro-1-benzofuran derivatives acting as CB2 receptor agonists, the presence of an asymmetric carbon atom leads to the existence of enantiomers. nih.govscilit.com Enantiomer separation and testing revealed that the biological activity resided primarily in one of the enantiomers. Specifically, for the compound MDA7, the S-enantiomer was identified as the active form. scilit.com This highlights the importance of stereochemistry in the design of potent and selective CB2 agonists.

The absolute configuration of dihydrobenzofuran neolignans is often determined by the signs of specific bands in their circular dichroism (CD) spectra, which correlate with the helicity of the dihydrofuran ring. researchgate.net This stereochemical feature can influence how the molecule fits into a binding site and, consequently, its biological effect.

The interaction of 2,3-dihydrobenzofuran derivatives with their molecular targets initiates a cascade of events that modulate intracellular biochemical pathways.

The inhibition of PARP-1 by these derivatives directly impacts DNA repair pathways. nih.gov By preventing the synthesis of poly(ADP-ribose), they disrupt the recruitment of other DNA repair proteins to the site of damage, ultimately leading to cell death in cancer cells with compromised DNA repair capabilities. nih.gov

Agonism at the PPARα receptor by 2,3-dihydrobenzofuran-2-carboxylic acids leads to the transcriptional regulation of genes involved in fatty acid oxidation and lipid transport. mdpi.comnih.govresearchgate.net This modulation of metabolic pathways is responsible for their observed lipid-lowering effects.

The activation of the CB2 receptor by 2,3-dihydro-1-benzofuran derivatives can modulate signaling pathways involved in inflammation and pain. nih.govnih.gov As GPCRs, CB2 receptors transduce extracellular signals into intracellular responses through the activation of G-proteins, which in turn can regulate the activity of enzymes like adenylyl cyclase and ion channels. nih.gov

Advanced Analytical Methodologies for Research on 2,3 Dihydrobenzofuran 6,7 Diol Diacetate

Spectroscopic Characterization Techniques in Research Context

Spectroscopic techniques are indispensable for the structural elucidation of 2,3-Dihydrobenzofuran-6,7-diol diacetate. They allow researchers to probe the molecular structure, confirm functional groups, and establish stereochemistry by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HETCOR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HETCOR, NOESY) NMR experiments provides a complete picture of the atomic arrangement.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms. The dihydrobenzofuran moiety would show characteristic signals for the aromatic protons and the aliphatic protons on the five-membered ring. The two acetate (B1210297) groups would each present a sharp singlet, typically in the range of δ 2.0-2.3 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. Key signals would include those for the ester carbonyl carbons (around δ 168-171 ppm), the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the dihydrofuran ring.

Heteronuclear Correlation (HETCOR) , or its more modern versions like HSQC and HMQC, correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, which is essential for determining the relative stereochemistry of substituents on the molecule. scielo.brresearchgate.net

While specific spectral data for this compound is not publicly available, the following table presents typical ¹H and ¹³C NMR chemical shifts for a related dihydrobenzofuran neolignan, illustrating the data obtained from such analyses. scielo.brresearchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | ~5.2 (d) | ~88 | C-3, Aromatic C's |

| 3 | ~3.6 (m) | ~55 | C-2, Aromatic C's |

| 4 | ~6.9 (d) | ~110 | C-5, C-6, C-3a |

| 5 | ~6.8 (d) | ~122 | C-4, C-7, C-3a |

| CH₃ (acetate) | ~2.3 (s) | ~21 | C=O |

| C=O (acetate) | - | ~169 | - |

Note: Data is illustrative and based on analogous dihydrobenzofuran structures.

High-Resolution Mass Spectrometry (HRMS) and LC-QTOF-MS for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. uni-muenchen.de For this compound (C₁₂H₁₂O₅), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula. Techniques like electrospray ionization (ESI) are commonly used for this analysis. rsc.org

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful hybrid technique. It separates components of a mixture via LC before they are analyzed by the high-resolution QTOF mass spectrometer. This is particularly useful for reaction monitoring, allowing researchers to track the appearance of the desired product and the disappearance of starting materials in real-time, providing valuable kinetic data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching, typically found around 1760-1735 cm⁻¹. Other key absorptions would include C-O stretching for the ester and ether linkages, and C=C stretching for the aromatic ring. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Ester C=O | 1760-1735 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Ester/Ether C-O | 1300-1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the aromatic ring. Dihydrobenzofuran derivatives typically show absorption bands in the UV region, often between 270-300 nm, corresponding to the π → π* transitions of the substituted benzene (B151609) chromophore. researchgate.net

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is fundamental to isolating this compound from reaction mixtures and assessing its purity. The choice of technique depends on the scale of the separation and the properties of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to improve peak shape. A UV detector set to a wavelength where the compound absorbs strongly (determined by UV-Vis spectroscopy) would be used for detection. Method development involves optimizing parameters like the column, mobile phase gradient, flow rate, and temperature to achieve sharp, well-resolved peaks, allowing for accurate quantification of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates compounds based on their volatility and boiling points before detecting them with a mass spectrometer. plantarchives.org While this compound itself may have limited volatility, GC-MS is highly effective for analyzing more volatile precursors, byproducts, or related derivatives. jocpr.com For instance, analysis of a structurally similar compound, trans-3-methyl-2,3-dihydrobenzofuran-2,3-diol diacetate, has been reported using GC-MS. spectrabase.com This technique provides both retention time data for separation and mass spectra for identification, making it an invaluable tool in synthetic chemistry for checking reaction progress and identifying impurities. kaust.edu.sa

X-ray Crystallographic Analysis for Solid-State Structure Determination and Conformational Insights.

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive understanding of a molecule's conformation and its packing within a crystal lattice. The insights gained from such analyses are crucial for understanding the fundamental physicochemical properties of a compound and its interactions in the solid state.

For this compound, a single-crystal X-ray diffraction study would yield a detailed model of its molecular architecture. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms, is meticulously recorded and analyzed. The positions and intensities of the diffracted beams are mathematically processed to generate a three-dimensional electron density map of the unit cell, from which the atomic positions can be accurately determined.

Furthermore, the analysis would reveal the nature of the intermolecular forces that govern the crystal packing. These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the acetate carbonyl oxygen atoms. Understanding these interactions is fundamental to comprehending the solid-state properties of the material, such as its melting point, solubility, and polymorphism.

As of the current body of scientific literature, a complete single-crystal X-ray crystallographic analysis for this compound has not been reported in publicly accessible databases. Therefore, specific experimental data on its crystal structure, such as unit cell parameters and atomic coordinates, are not available.

Should such data become available, it would typically be presented in a format similar to the illustrative table below.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O₅ |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

This table illustrates the type of detailed structural information that would be obtained from a successful X-ray crystallographic analysis of this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization of 2,3-Dihydrobenzofuran (B1216630) Scaffolds as Precursors for Complex Molecular Architectures

The 2,3-dihydrobenzofuran framework serves as a versatile building block for the synthesis of more complex molecular structures, including a variety of natural products and medicinally relevant compounds. nih.gov Synthetic chemists employ this scaffold as a key intermediate due to its inherent structural features that allow for stereoselective functionalization.

Numerous synthetic strategies have been developed to construct the 2,3-dihydrobenzofuran core itself, often involving transition metal-catalyzed reactions. nih.govorganic-chemistry.org These methods, including rhodium, palladium, and copper-catalyzed syntheses, provide efficient access to a diverse range of substituted dihydrobenzofurans. nih.gov Once formed, these scaffolds can undergo further chemical transformations to build intricate polycyclic systems.

Table 1: Selected Transition Metal-Catalyzed Syntheses of 2,3-Dihydrobenzofuran Derivatives

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Rhodium(III) | C-H activation / carbooxygenation | N-phenoxyacetamides, 1,3-dienes | organic-chemistry.org |

| Palladium(0) | Heck/Tsuji-Trost reaction | o-bromophenols, 1,3-dienes | organic-chemistry.org |

The synthesis of various natural products containing the dihydrobenzofuran core highlights its importance as a precursor. nih.gov For instance, compounds like (+)-decursivine and pterocarpan (B192222) feature this heterocyclic system at their core. nih.gov The strategic functionalization of a pre-formed dihydrobenzofuran ring is a common approach in the total synthesis of such molecules.

Derivatization Strategies for Novel Functional Materials Based on the Dihydrobenzofuran Core

The inherent properties of the 2,3-dihydrobenzofuran scaffold, such as its rigidity and electronic characteristics, make it an attractive candidate for the development of novel functional materials. While specific research on "2,3-Dihydrobenzofuran-6,7-diol diacetate" in materials science is not documented, the derivatization of the parent core is an active area of research.

Derivatization often focuses on introducing specific functional groups onto the aromatic or the dihydrofuran ring to tune the molecule's electronic, optical, or self-assembly properties. These modifications can lead to the creation of materials with applications in areas such as organic electronics or as components of advanced polymers. The benzofuran (B130515) scaffold, a related structure, is known to be a component in some polymers and functional materials. researchgate.net

Contribution to the Development of New Methodologies in Heterocyclic Chemistry

The pursuit of efficient and selective methods for the synthesis of 2,3-dihydrobenzofurans has significantly contributed to the broader field of heterocyclic chemistry. nih.gov The challenges associated with controlling regioselectivity and stereoselectivity in these syntheses have driven the development of novel catalytic systems and reaction pathways.

For example, the use of transition metal catalysis, particularly rhodium and palladium, in C-H activation and functionalization reactions has been extensively explored in the context of dihydrobenzofuran synthesis. nih.govorganic-chemistry.org These methodologies, initially developed for this specific heterocyclic system, have often found broader applicability in the synthesis of other oxygen-containing heterocycles.

Furthermore, cycloaddition reactions, such as [3+2] cycloadditions, have been employed to construct the five-membered dihydrofuran ring, offering another versatile tool for heterocyclic chemists. nih.gov The ongoing research into the synthesis of dihydrobenzofuran derivatives continues to push the boundaries of modern synthetic organic chemistry.

Natural Occurrence, Biosynthesis, and Biotransformation Studies

Isolation and Elucidation of Naturally Occurring 2,3-Dihydrobenzofuran (B1216630) Derivatives

The structural diversity of 2,3-dihydrobenzofuran derivatives is vast, with researchers having isolated and characterized numerous examples from different natural origins. These compounds are frequently found in higher plants, such as those belonging to the Asteraceae family. researchgate.net Fungi are also a prominent source of these molecules, producing a range of angular tricyclic benzofuran (B130515) derivatives. researchgate.netnih.gov

Detailed spectroscopic analysis is crucial for the elucidation of the complex structures of these isolated natural products. For instance, a novel antioxidant, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, was successfully isolated from the fungus Penicillium citrinum F5, and its structure was determined using spectroscopic data. researchgate.net Similarly, two new licochalcone A derivatives containing a dihydrofuran moiety were isolated from the roots of Glycyrrhiza inflata, with their structures fully characterized through NMR spectroscopy.

The following table summarizes a selection of naturally occurring 2,3-dihydrobenzofuran derivatives and their sources.

| Compound Name | Compound Class | Natural Source |

| (+)-Conocarpan | Neolignan | Plants of the Piper species mdpi.com |

| (+)-Decursivine | Alkaloid | Leaves and stems of Rhaphidophora decursiva mdpi.com |

| Lithospermic acid | Polyphenol | Salvia miltiorrhiza rsc.org |

| (-)-Linderol A | Lindera umbellata researchgate.net | |

| Bisabosqual A | Stachybotrys species researchgate.netrsc.org | |

| Pterocarpans | Isoflavonoid | Legumes (Fabaceae family) rsc.org |

| 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran | Fungus (Penicillium citrinum F5) researchgate.net |

Investigation of Proposed Biosynthetic Pathways Leading to 2,3-Dihydrobenzofuran Natural Products

The biosynthesis of the 2,3-dihydrobenzofuran skeleton is a subject of extensive study, involving complex enzymatic and sometimes non-enzymatic reactions. researchgate.net These pathways often start from simpler metabolic precursors that undergo a series of modifications to build the final complex structure.

A notable example is the proposed biosynthetic pathway for fumigatinolactone, a novel natural product isolated from the coculture of the fungus Aspergillus fumigatus with RAW264 mouse macrophage-like cells. acs.org The formation of the dihydrobenzofuran skeleton in fumigatinolactone is hypothesized to occur through a nonenzymatic coupling reaction. acs.org This process involves a nucleophilic attack on the precursor fumigatin (B1202732) by a tautomerized form of another intermediate, fumarylazlactone. acs.org This is followed by rearomatization and the opening of a lactone ring, which ultimately yields the characteristic dihydrobenzofuran structure. acs.org This discovery highlights how interactions between different organisms, such as a pathogen and a host immune cell, can trigger the activation of otherwise silent biosynthetic gene clusters to produce novel compounds. acs.org

Enzymatic and Microbial Biotransformation Studies of 2,3-Dihydrobenzofurans

Biotransformation utilizes microorganisms and enzymes to perform chemical modifications on organic compounds. nih.gov This process is a powerful tool for generating novel derivatives of natural products, which may not exist in nature. The 2,3-dihydrobenzofuran scaffold and related structures, such as flavonoids and isoflavonoids, are excellent substrates for such transformations.

Microbial biotransformation can introduce a wide range of chemical modifications, including hydroxylation, O-methylation, glycosylation, and dehydrogenation. nih.gov Fungal strains from genera such as Aspergillus, Penicillium, and Cunninghamella are particularly effective in carrying out these reactions with high yields. nih.gov For instance, Aspergillus niger is one of the most widely used microorganisms for flavonoid biotransformation. nih.gov

Specific enzymes have also been employed to achieve targeted modifications. In one study, recombinant Escherichia coli strains expressing biphenyl-2,3-dioxygenase (BphA) and biphenyl-2,3-dihydrodiol 2,3-dehydrogenase (BphB) were used to biotransform synthetic isoflavonoids. researchgate.net This enzymatic system was capable of introducing hydroxyl groups onto the isoflavone (B191592) core structure. For example, 7-hydroxyisoflavone (B191432) was converted into 7,3′,4′-trihydroxyisoflavone through this process. researchgate.net

The table below outlines common biotransformation reactions performed by microbes on flavonoids and related compounds.

| Reaction Type | Common Microorganisms | Typical Outcome |

| Hydroxylation | Aspergillus, Penicillium, Cunninghamella | Introduction of -OH groups, often at specific positions nih.gov |

| O-Demethylation | Various microbes | Removal of methyl groups from methoxy (B1213986) substituents nih.gov |

| Glycosylation | Various microbes | Addition of sugar moieties to hydroxyl groups nih.gov |

| Dehydrogenation | Various microbes | Creation of double bonds |

| Carbonyl Reduction | Various microbes | Conversion of ketone groups to hydroxyl groups nih.gov |

These studies demonstrate that enzymatic and microbial biotransformations offer a versatile and efficient strategy for the structural modification of 2,3-dihydrobenzofurans and related compounds, leading to the creation of new derivatives.

Q & A

Basic: Synthesis and Purification

Q: What are the critical steps for synthesizing 2,3-Dihydrobenzofuran-6,7-diol diacetate with high yield and purity? A: The synthesis involves acetylation of the diol precursor using acetic anhydride under anhydrous conditions. Key steps include:

- Protecting Group Strategy : Temporarily blocking reactive hydroxyl groups to prevent side reactions.

- Catalysis : Using DMAP (4-Dimethylaminopyridine) to enhance acetylation efficiency in an inert atmosphere.

- Purification : Gradient elution column chromatography (hexane/ethyl acetate) isolates the diacetate derivative. Validate purity via HPLC and NMR .

Basic: Structural Characterization

Q: Which analytical methods reliably confirm the structure and purity of this compound? A:

- HRMS and NMR : High-resolution mass spectrometry and ¹H/¹³C NMR confirm molecular weight and structural integrity.

- HPLC : C18 column with UV detection (254 nm) assesses purity.

- FTIR : Verifies acetate group presence (C=O stretch at ~1740 cm⁻¹).

- DSC : Determines thermal stability and crystallinity .

Basic: Stability and Storage

Q: What storage conditions minimize degradation of this compound? A:

- Store in amber glass vials under argon at -20°C.

- Avoid moisture and light to prevent hydrolysis/photodegradation.

- Monitor stability via periodic TLC or HPLC analysis .

Advanced: Stereochemical Control

Q: How can stereochemistry be controlled during synthesis of dihydrobenzofuran derivatives? A:

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution to induce enantioselectivity.

- Solvent Optimization : Polar solvents (THF/DCM) enhance stereochemical outcomes.

- Chiral HPLC : Monitor enantiomeric excess during reaction progression .

Advanced: Resolving Data Contradictions

Q: How should discrepancies in reported reactivity or stability data be addressed? A:

- Controlled Comparative Studies : Standardize reaction conditions (temperature, solvent, catalyst loading).

- Isotopic Labeling : Trace reaction pathways (e.g., deuterium labeling for kinetic studies).

- Computational Modeling : Density Functional Theory (DFT) identifies transition states and intermediates .

Advanced: Environmental Interactions

Q: What methodologies assess interactions with indoor surfaces and environmental stability? A:

- Microspectroscopy : Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) maps adsorption on silica or cellulose.

- Accelerated Aging Tests : Expose samples to UV/humidity gradients; analyze degradation products via GC-MS.

- Surface Reactivity : Study oxidation pathways using ozone or hydroxyl radicals in controlled chambers .

Advanced: Degradation Pathways

Q: How can degradation mechanisms of this compound be elucidated? A:

- Thermogravimetric Analysis (TGA) : Track mass loss under inert/oxidative atmospheres.

- LC-MS/MS : Identify hydrolyzed products (e.g., diol or monoacetate derivatives).

- Kinetic Studies : Measure rate constants for hydrolysis under varying pH/temperature .

Advanced: Computational Modeling

Q: How can computational tools predict physicochemical properties? A:

- Molecular Dynamics (MD) : Simulate solubility in solvents like DMSO or ethanol.

- DFT Calculations : Predict electronic transitions (UV-Vis spectra) and reactive sites for functionalization.

- QSPR Models : Corrogate structure with bioavailability or partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.